N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C16H11N3O8 and its molecular weight is 373.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.05461432 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Opioids Research
- A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, known colloquially as U-drugs, developed in the 1970s and 1980s, presented their emergence as substances of abuse. The study emphasized the significance of international early warning systems in tracking emerging psychoactive substances to facilitate detailed risk assessments and recommended pre-emptive research to provide drug metabolism and pharmacokinetic data early in toxicological samples (Sharma et al., 2018).
Benzofuroxans in Medicinal Chemistry
- The review on substituted benzofuroxans highlighted their broad spectrum of biological activities, including antibacterial, antifungal, antileukemic, and anticancer properties. It detailed the use of benzofuroxans as synthetic precursors in the preparation of new biologically active compounds, suggesting the importance of structural modifications to understand medicinal properties (Jovené, Chugunova, & Goumont, 2013).
Research on N-Acetylcysteine
- Studies on N-acetylcysteine (NAC) in psychiatry and its chemical and biological activities were reviewed. NAC's potential in treating psychiatric disorders and its mechanisms of action, including modulation of glutamatergic, neurotropic, and inflammatory pathways, were discussed. These insights into NAC's diverse therapeutic effects might offer parallels in understanding the multifaceted applications of synthetic compounds in medical research (Dean, Giorlando, & Berk, 2011) (Samuni, Goldstein, Dean, & Berk, 2013).
Properties
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O8/c1-8(20)12-5-14-15(27-7-26-14)6-13(12)17-16(21)9-2-10(18(22)23)4-11(3-9)19(24)25/h2-6H,7H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKYQCKAKWEWIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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